molecular formula C16H16O5 B1344598 4-[4-(2-Methoxyethoxy)phenoxy]benzoic acid CAS No. 887412-01-3

4-[4-(2-Methoxyethoxy)phenoxy]benzoic acid

Cat. No.: B1344598
CAS No.: 887412-01-3
M. Wt: 288.29 g/mol
InChI Key: SNCOZSIJPQWIAM-UHFFFAOYSA-N
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Description

4-[4-(2-Methoxyethoxy)phenoxy]benzoic acid is an organic compound that belongs to the class of carboxylic acidsThis compound has gained attention in the scientific community due to its potential therapeutic and environmental applications.

Preparation Methods

The synthesis of 4-[4-(2-Methoxyethoxy)phenoxy]benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 4-(2-methoxyethoxy)phenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, and the product is then purified through recrystallization.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional steps for purification and quality control to ensure the consistency of the final product.

Chemical Reactions Analysis

4-[4-(2-Methoxyethoxy)phenoxy]benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The phenoxy and benzoic acid groups can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-[4-(2-Methoxyethoxy)phenoxy]benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of various chemical products, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-[4-(2-Methoxyethoxy)phenoxy]benzoic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

4-[4-(2-Methoxyethoxy)phenoxy]benzoic acid can be compared with other similar compounds, such as:

    4-(4-Methoxyphenoxy)benzoic acid: This compound has a similar structure but with a methoxy group instead of a methoxyethoxy group.

    4-(2,4-Dichlorophenoxy)butyric acid: Another phenoxy acid with different substituents, used as a herbicide.

    4-(4-Chloro-2-methylphenoxy)butyric acid: Similar in structure but with chloro and methyl groups, also used in agricultural applications.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .

Properties

IUPAC Name

4-[4-(2-methoxyethoxy)phenoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O5/c1-19-10-11-20-13-6-8-15(9-7-13)21-14-4-2-12(3-5-14)16(17)18/h2-9H,10-11H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNCOZSIJPQWIAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50628531
Record name 4-[4-(2-Methoxyethoxy)phenoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50628531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887412-01-3
Record name 4-[4-(2-Methoxyethoxy)phenoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50628531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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